molecular formula C10H7N3O3S B2602524 N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-53-5

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2602524
CAS No.: 341965-53-5
M. Wt: 249.24
InChI Key: ZRPDEEOWJRMRHZ-UHFFFAOYSA-N
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Description

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of benzoic acid derivatives with thiadiazole precursors. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, mild reaction conditions, and eco-friendly nature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Mechanism of Action

The mechanism of action of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound generates reactive intermediates, such as free radicals, which can interact with cellular components and disrupt normal cellular functions . This leads to increased cell turnover and the inhibition of microbial growth. Additionally, the compound’s ability to chelate metal ions contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and a benzoyloxy group. This structural feature imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(thiadiazole-4-carbonylamino) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(8-6-17-13-11-8)12-16-10(15)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPDEEOWJRMRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ONC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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